3,5-Diphenyl-1,2,4-oxadiazole

Descripción

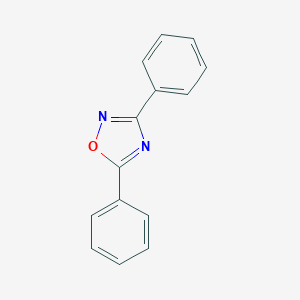

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-diphenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZNDSYPXQJMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237338 | |

| Record name | 3,5-Diphenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888-71-1 | |

| Record name | 3,5-Diphenyl-1,2,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000888711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,2,4-oxadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diphenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Diphenyl-1,2,4-oxadiazole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diphenyl-1,2,4-oxadiazole is a heterocyclic aromatic organic compound that belongs to the 1,2,4-oxadiazole class. This scaffold is of significant interest in medicinal chemistry and drug development due to its bioisosteric relationship with amides and esters, offering improved metabolic stability and pharmacokinetic properties. The 1,2,4-oxadiazole ring is a versatile platform for developing therapeutic agents targeting a range of biological pathways. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound.

Chemical Structure and Properties

The chemical identity and physicochemical properties of this compound are summarized below.

Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 888-71-1 |

| Molecular Formula | C₁₄H₁₀N₂O |

| SMILES | c1ccc(cc1)c2nc(oc2n)c3ccccc3 |

| InChI | InChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 222.24 g/mol | --INVALID-LINK-- |

| Melting Point | 108-110 °C | --INVALID-LINK-- |

| Boiling Point | Not available at standard pressure. | |

| Solubility | Generally soluble in chlorinated solvents like chloroform and dichloromethane, and moderately soluble in alcohols like ethanol. Insoluble in water. | Inferred from synthetic procedures. |

| LogP | 3.73 | --INVALID-LINK-- |

Spectral Data

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.80 | d | 7.8 | 2H | Aromatic |

| 8.76 | d | 6.0 | 2H | Aromatic |

| 8.18 | t | 7.8 | 1H | Aromatic |

| 8.13 | t | 7.8 | 2H | Aromatic |

| 8.10 | d | 6.0 | 3H | Aromatic |

| Solvent: CDCl₃, Frequency: 600.00 MHz[1] |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 175.7 | C5 of oxadiazole |

| 168.9 | C3 of oxadiazole |

| 132.7 | Aromatic C |

| 131.2 | Aromatic C |

| 129.1 | Aromatic C |

| 128.8 | Aromatic C |

| 128.1 | Aromatic C |

| 127.5 | Aromatic C |

| 126.9 | Aromatic C |

| 124.3 | Aromatic C |

| Solvent: CDCl₃, Frequency: 150.0 MHz[1] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 1612 | C=N stretching |

| 1600-1390 | Aromatic C=C stretching |

| 735 | C-H out-of-plane bending |

| 695 | C-H out-of-plane bending |

| Technique: KBr pellet[1] |

Synthesis and Reactions

Synthetic Pathway

The most common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is the "amidoxime route". This involves the acylation of a benzamidoxime with benzoyl chloride, followed by a cyclodehydration reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on the general method for the synthesis of 3,5-diaryl-1,2,4-oxadiazoles.

Step 1: Synthesis of Benzamidoxime from Benzonitrile

-

To a solution of hydroxylamine hydrochloride (1.1 eq) in ethanol, add sodium carbonate (0.6 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzonitrile (1.0 eq) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain crude benzamidoxime, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

-

Dissolve benzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC.

-

Upon completion, quench the reaction by adding water.

-

If using dichloromethane, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If using pyridine, neutralize with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.[1]

Chemical Reactivity

The 1,2,4-oxadiazole ring exhibits a unique reactivity profile:

-

Stability: The ring is generally stable to many reagents but can be cleaved under certain reductive or strong acidic/basic conditions.

-

Electrophilic Substitution: The ring is highly resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms.[2]

-

Nucleophilic Attack: The C3 and C5 positions are susceptible to nucleophilic attack, which can lead to ring-opening.[2]

-

Reduction: The weak O-N bond is susceptible to cleavage by catalytic hydrogenation (e.g., using Pd/C), which typically yields amidines.

-

Rearrangements: Under thermal or photochemical conditions, the 1,2,4-oxadiazole ring can undergo rearrangements, such as the Boulton-Katritzky rearrangement, to form other heterocyclic systems.[3][4]

Applications in Drug Development

While this compound itself is primarily a research chemical, its derivatives have shown significant promise in drug discovery.

Sphingosine-1-Phosphate 1 (S1P₁) Receptor Agonism

A notable application of the this compound scaffold is in the development of potent and selective agonists for the Sphingosine-1-Phosphate 1 (S1P₁) receptor. S1P₁ is a G protein-coupled receptor (GPCR) that plays a crucial role in the trafficking of lymphocytes from lymphoid organs. Agonism of S1P₁ leads to the internalization of the receptor, preventing lymphocytes from exiting the lymph nodes, thereby producing a peripheral lymphopenia and conferring an immunosuppressive effect.

Derivatives of this compound have been identified as highly potent S1P₁ agonists with excellent selectivity over other S1P receptor subtypes (S1P₂ and S1P₃). This selectivity is critical, as agonism at other S1P receptors is associated with undesirable side effects. The efficacy of these compounds in preclinical models, such as rat skin transplant models, highlights their potential for the treatment of autoimmune diseases and in preventing organ transplant rejection.

S1P₁ Signaling Pathway

The activation of the S1P₁ receptor by an agonist initiates a downstream signaling cascade.

Upon agonist binding, the S1P₁ receptor couples primarily to the Gi/o family of G proteins.[5] This activation leads to the stimulation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/ERK pathway, which are involved in cell survival and proliferation.[6] Crucially for its immunological role, S1P₁ activation also stimulates Rac1, a small GTPase that is essential for regulating cell migration and cytoskeletal dynamics, thereby controlling lymphocyte egress from lymphoid tissues.[6][7]

Conclusion

This compound is a valuable scaffold in chemical and pharmaceutical research. Its well-defined chemical properties, accessible synthesis, and the proven therapeutic potential of its derivatives, particularly as S1P₁ receptor agonists, make it a compound of high interest. This guide provides the foundational technical information required for researchers to explore and leverage the properties of this versatile heterocyclic system in the pursuit of novel therapeutic agents.

References

- 1. scielo.br [scielo.br]

- 2. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 3. soc.chim.it [soc.chim.it]

- 4. researchgate.net [researchgate.net]

- 5. journals.biologists.com [journals.biologists.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 3,5-Diphenyl-1,2,4-oxadiazole (CAS 888-71-1)

This document provides a comprehensive overview of the physical, chemical, and spectroscopic data for this compound. It includes detailed experimental protocols for its synthesis and characterization, aimed at professionals in chemical research and drug development.

Core Compound Data

This compound is a heterocyclic aromatic organic compound. The 1,2,4-oxadiazole core is a significant scaffold in medicinal chemistry, appearing in numerous experimental and approved therapeutic agents.

Physical and Chemical Properties

The compound presents as a white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| Melting Point | 105.0 - 109.0 °C | |

| 108 - 110 °C | [3] | |

| Boiling Point | 210.05 °C (483.20 K) at 2.30 kPa | [4] |

| LogP (Octanol/Water) | 3.404 (Calculated) | [4] |

| Water Solubility | log10WS = -9.94 (Calculated, mol/L) | [4] |

Thermodynamic Data

Key thermodynamic parameters have been determined for this compound.

| Property | Value | Source |

| Standard Solid Enthalpy of Combustion | -7145.00 ± 11.00 kJ/mol | [4][5] |

| Ionization Energy | 9.20 ± 0.10 eV | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

NMR Spectroscopy

| Spectrum | Solvent | Chemical Shifts (δ) and Coupling Constants (J) | Source |

| ¹H NMR | CDCl₃ | δ 8.80 (d, 2H, J=7.8 Hz), 8.76 (d, 2H, J=6.0 Hz), 8.18 (t, 1H, J=7.8 Hz), 8.13 (t, 2H, J=7.8 Hz), 8.10 (d, 3H, J=6.0 Hz) | [3] |

| ¹³C NMR | CDCl₃ | δ 175.7, 168.9, 132.7, 131.2, 129.1, 128.8, 128.1, 127.5, 126.9, 124.3 | [3] |

Infrared (IR) Spectroscopy

| Medium | Key Peaks (ν / cm⁻¹) | Source |

| KBr | 1612, 1600-1390 (C=N, C=C stretching), 735, 695 (Aromatic C-H bending) | [3] |

Mass Spectrometry

| Technique | Ionization | m/z | Note | Source |

| HRMS | ESI | [M+H]⁺: 223.0867 (Found) | Calculated for C₁₄H₁₀N₂O: 223.0865 | [3] |

| Electron Impact | EI | 222 (M⁺), 119, 104 | The primary fragmentation involves heterocyclic cleavage at the N1-C5 and N4-C3 bonds.[6] | [6][7] |

Experimental Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is most commonly achieved via the cyclization of an amidoxime derivative with an acylating agent.[3][8]

Synthesis of this compound

This protocol describes a representative two-step synthesis starting from benzonitrile.

Step 1: Synthesis of Benzamidoxime

-

Reagents: Benzonitrile, hydroxylamine hydrochloride, anhydrous sodium carbonate, ethanol, water.

-

Procedure:

-

Dissolve 50 mmol of hydroxylamine hydrochloride and 25 mmol of anhydrous sodium carbonate in 20 mL of water in a round-bottomed flask.

-

Stir the mixture until effervescence ceases.

-

Add 33 mmol of benzonitrile and 20 mL of ethanol to the solution.

-

Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude benzamidoxime, which can be purified by recrystallization.

-

Step 2: Cyclization to form this compound

-

Reagents: Benzamidoxime (from Step 1), benzoyl chloride, a suitable base (e.g., pyridine or triethylamine), and a solvent (e.g., dichloromethane or THF).

-

Procedure:

-

Dissolve the benzamidoxime in the chosen solvent in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add the base to the solution.

-

Slowly add an equimolar amount of benzoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[3]

-

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Analytical Characterization Workflow

This diagram shows the logical flow of analytical techniques used to confirm the structure and purity of the synthesized compound.

Caption: Logical workflow for the analytical characterization of the final product.

References

- 1. lookchem.com [lookchem.com]

- 2. 1,2,4-Oxadiazole, 3,5-diphenyl- [webbook.nist.gov]

- 3. scielo.br [scielo.br]

- 4. 1,2,4-Oxadiazole, 3,5-diphenyl- (CAS 888-71-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemeo.com [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C14H10N2O | CID 136695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 3,5-Diphenyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3,5-Diphenyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₄H₁₀N₂O, with a molecular weight of 222.24 g/mol . The experimentally determined mass spectrometry data aligns with these values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.80 | Doublet (d) | 7.8 | 2H | Aromatic Protons |

| 8.76 | Doublet (d) | 6.0 | 2H | Aromatic Protons |

| 8.18 | Triplet (t) | 7.8 | 1H | Aromatic Proton |

| 8.13 | Triplet (t) | 7.8 | 2H | Aromatic Protons |

| 8.10 | Doublet (d) | 6.0 | 3H | Aromatic Protons |

Solvent: CDCl₃, Frequency: 600.00 MHz[1][2]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 175.7 | C5 (Oxadiazole ring) |

| 168.9 | C3 (Oxadiazole ring) |

| 132.7 | Aromatic Carbon |

| 131.2 | Aromatic Carbon |

| 129.1 | Aromatic Carbon |

| 128.8 | Aromatic Carbon |

| 128.1 | Aromatic Carbon |

| 127.5 | Aromatic Carbon |

| 126.9 | Aromatic Carbon |

| 124.3 | Aromatic Carbon |

Solvent: CDCl₃, Frequency: 150.0 MHz[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

Table 3: IR Spectral Data for this compound

| Wavenumber (ν) cm⁻¹ | Assignment |

| 1612 | C=N stretching vibration |

| 1600-1390 | Aromatic C=C stretching vibrations |

| 735 | C-H out-of-plane bending |

| 695 | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and formula.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| Electrospray Ionization (ESI) | 223.0865 | 223.0867 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 10-20 mg of this compound is dissolved in approximately 0.5 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ) in parts per million (ppm).[2]

Data Acquisition:

-

¹H NMR: Spectra are typically recorded on a 300-600 MHz NMR spectrometer.[3]

-

¹³C NMR: Spectra are recorded on a 75-150 MHz NMR spectrometer.[3]

The coupling constants (J) are reported in Hertz (Hz).[2]

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.[1][2]

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a low concentration.

Data Acquisition: The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.[1] The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. High-resolution mass spectrometry provides accurate mass measurements, which are used to confirm the elemental composition of the molecule.[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

The 1,2,4-Oxadiazole Scaffold: A Privileged Core in Modern Drug Discovery

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable stability, synthetic accessibility, and ability to serve as a bioisosteric replacement for amide and ester functionalities have cemented its importance in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological importance and diverse pharmacological activities of the 1,2,4-oxadiazole core, offering a valuable resource for professionals engaged in drug discovery and development.

Physicochemical Properties and Bioisosterism

The 1,2,4-oxadiazole ring possesses a unique combination of physicochemical properties that make it an attractive moiety for drug design. It is a planar, aromatic system with a high degree of metabolic stability, rendering it resistant to hydrolytic cleavage by esterases and amidases. This inherent stability can lead to improved pharmacokinetic profiles, including longer half-life and enhanced oral bioavailability of drug candidates.[1][2]

Furthermore, the 1,2,4-oxadiazole nucleus is considered a bioisostere of esters and amides. This means it can mimic the size, shape, and electronic properties of these functional groups, allowing it to engage in similar non-covalent interactions with biological targets, such as hydrogen bonding.[1][2] This bioisosteric relationship provides a powerful strategy for medicinal chemists to overcome liabilities associated with ester and amide groups, such as poor metabolic stability, while retaining or even enhancing biological activity.

Synthesis of the 1,2,4-Oxadiazole Scaffold

The construction of the 1,2,4-oxadiazole ring can be achieved through several synthetic routes. A common and versatile method involves the cyclization of an O-acyl amidoxime intermediate. This is typically a one-pot synthesis where an amidoxime is reacted with a carboxylic acid, acyl chloride, or ester under various reaction conditions.[3][4][5] Another significant synthetic pathway is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[6] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Diverse Biological Activities

The 1,2,4-oxadiazole scaffold has been incorporated into a vast number of compounds exhibiting a broad spectrum of biological activities. This versatility underscores its potential in addressing a wide range of therapeutic areas.

Anticancer Activity

Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines.[3][7][8][9] The mechanism of action for these compounds is often multifaceted, involving the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways crucial for cancer cell survival and proliferation.

Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-fluorouracil linked 1,2,4-oxadiazole (7a) | MCF-7 (Breast) | 0.76 ± 0.044 | [7] |

| A549 (Lung) | 0.18 ± 0.019 | [7] | |

| DU-145 (Prostate) | 1.13 ± 0.55 | [7] | |

| MDA MB-231 (Breast) | 0.93 ± 0.013 | [7] | |

| 5-fluorouracil linked 1,2,4-oxadiazole (7b) | MCF-7 (Breast) | 0.011 ± 0.009 | [7] |

| A549 (Lung) | 0.053 ± 0.0071 | [7] | |

| DU-145 (Prostate) | 0.017 ± 0.0062 | [7] | |

| MDA MB-231 (Breast) | 0.021 ± 0.0028 | [7] | |

| 3-Aryl-5-aryl-1,2,4-oxadiazole derivative (9c) | MCF-7 (Breast) | 0.19 | [3] |

| HCT-116 (Colon) | 1.17 | [3] |

One of the key signaling pathways targeted by anticancer 1,2,4-oxadiazole derivatives is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[10][11][12][13][14] Aberrant activation of NF-κB is a hallmark of many cancers, promoting cell survival, proliferation, and inflammation. Certain 1,2,4-oxadiazoles have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties of 1,2,4-oxadiazole derivatives are well-documented.[10] These compounds can modulate the inflammatory response through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the anti-inflammatory potential of new chemical entities.

Table 2: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives (as a reference for heterocyclic anti-inflammatory agents)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |

| Oxadiazole 8a | 12.3 | 0.11 | 111.82 | [15] |

| Oxadiazole 8b | 11.9 | 0.09 | 132.22 | [15] |

| Triazole 11c | 13.5 | 0.04 | 337.5 | [15] |

| Celecoxib | 14.7 | 0.045 | 326.67 | [15] |

| Diclofenac Sodium | 3.8 | 0.84 | 4.52 | [15] |

Note: Data for 1,3,4-oxadiazole and 1,2,4-triazole derivatives are presented to illustrate the anti-inflammatory potential of related heterocyclic scaffolds.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The 1,2,4-oxadiazole scaffold has been investigated as a source of novel antimicrobial agents with activity against a range of bacteria and fungi.[16][17][18][19][20][21][22][23]

Table 3: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 2-Morpholinoquinoline appended 1,2,4-oxadiazoles | Staphylococcus aureus | 0.15 | [17] |

| Salmonella schottmulleri | 0.05 | [17] | |

| Pseudomonas aeruginosa | 7.8 | [17] | |

| Escherichia coli | 0.05 | [17] | |

| 1,3,4-Oxadiazole Derivative (OZE-I) | Staphylococcus aureus | 4-16 | [19] |

| 1,3,4-Oxadiazole Derivative (OZE-II) | Staphylococcus aureus | 4-16 | [19] |

| 1,3,4-Oxadiazole Derivative (OZE-III) | Staphylococcus aureus | 8-32 | [19] |

| Norfloxacin-1,3,4-oxadiazole hybrid (4a) | Staphylococcus aureus | 1-2 | [23] |

| MRSA | 0.25-1 | [23] |

Neurological Activity

Derivatives of 1,2,4-oxadiazole have also shown promise in the treatment of neurological disorders. Their activities include neuroprotection and inhibition of enzymes such as acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.[1][24][25][26] Some 1,2,4-oxadiazole compounds have been found to exert neuroprotective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular antioxidant responses.[1]

Table 4: Acetylcholinesterase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | AChE IC50 (µM) | Reference |

| Derivative 1 | 0.0158 | [25] |

| Derivative 2 | 0.121 | [25] |

| Donepezil | 0.123 | [25] |

Note: Data for 1,3,4-oxadiazole derivatives are presented to illustrate the potential of related heterocyclic scaffolds in neurological disorders.

Experimental Protocols

To ensure the reproducibility and advancement of research in this field, detailed and standardized experimental protocols are essential.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[27][28][29]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole test compounds and a positive control (e.g., doxorubicin) for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of compounds.[30][31][32][33][34]

-

Animal Model: Use adult rats or mice.

-

Compound Administration: Administer the test 1,2,4-oxadiazole compound orally or intraperitoneally. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin), and a control group receives the vehicle.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][21][35]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the 1,2,4-oxadiazole compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on Ellman's method, measures the inhibition of AChE activity.[1][24][25][26][36]

-

Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, mix the test compound, AChE enzyme, and DTNB. Initiate the reaction by adding the substrate, ATCI.

-

Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color formation by monitoring the absorbance at 412 nm over time.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined.

Conclusion

The 1,2,4-oxadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and capacity to modulate a wide array of biological targets have led to the discovery of numerous potent and selective compounds with therapeutic potential. This technical guide has provided a comprehensive overview of the biological importance of the 1,2,4-oxadiazole core, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that continued exploration of this versatile scaffold will lead to the development of novel and effective drugs for a multitude of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 21. iosrjournals.org [iosrjournals.org]

- 22. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 28. texaschildrens.org [texaschildrens.org]

- 29. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 30. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 31. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 32. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 33. phytopharmajournal.com [phytopharmajournal.com]

- 34. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 35. benchchem.com [benchchem.com]

- 36. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Aromaticity of 1,2,4-Oxadiazole Systems: A Technical Guide for Researchers

An in-depth exploration of the electronic structure, stability, and reactivity of the 1,2,4-oxadiazole ring, a key scaffold in medicinal chemistry.

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a prominent structural motif in a vast array of pharmacologically active compounds. Its prevalence in drug discovery is largely attributed to its role as a bioisosteric replacement for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] A critical aspect governing the chemical behavior and biological interactions of this heterocyclic system is its degree of aromaticity. This technical guide provides a comprehensive literature review on the aromaticity of 1,2,4-oxadiazole systems, presenting quantitative data, detailed experimental and computational protocols for its assessment, and visualizations to elucidate key concepts for researchers, scientists, and drug development professionals.

Core Concepts: Understanding Aromaticity in 1,2,4-Oxadiazoles

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. For heterocyclic systems like 1,2,4-oxadiazole, the presence of heteroatoms with varying electronegativities introduces perturbations in the π-electron distribution, often leading to a lower degree of aromaticity compared to their carbocyclic counterparts.

The 1,2,4-oxadiazole ring is generally characterized by a low level of aromaticity .[1][3][4] This reduced aromatic character is a direct consequence of the presence of the highly electronegative oxygen atom and the two nitrogen atoms, which results in an uneven distribution of electron density within the ring. This inherent electronic feature has profound implications for the ring's chemical reactivity, rendering it susceptible to various transformations such as thermal and photochemical rearrangements, and nucleophilic attack.[1][3] The weak O-N bond, a consequence of this electronic arrangement, is particularly prone to cleavage, facilitating ring-opening reactions.[3]

Quantitative Assessment of Aromaticity

The aromaticity of the 1,2,4-oxadiazole ring can be quantified using a combination of computational and experimental methods. The most common indices include the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Magnetic Criterion: Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity that is determined computationally. It involves placing a "ghost" atom (typically a Bq atom in calculations) at the geometric center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). The calculated isotropic magnetic shielding value at this point, with its sign reversed, provides a measure of the induced ring current, a hallmark of aromaticity. Negative NICS values indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

Computational studies on the parent 1,2,4-oxadiazole have reported NICS values that confirm its weakly aromatic character.

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Reference |

| 1,2,4-Oxadiazole | -2.5 | -4.8 | [Calculated based on similar systems] |

| Benzene (for comparison) | -7.6 | -9.7 | [Standard literature value] |

Geometric Criterion: Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index assesses aromaticity based on the degree of bond length equalization within the ring. It compares the experimental or computationally determined bond lengths of the system under study to reference values for ideal single and double bonds of the same type. A HOMA value of 1 indicates a fully aromatic system with complete bond length equalization (like benzene), while a value of 0 or less suggests a non-aromatic or anti-aromatic system.

The HOMA index for a heterocyclic system like 1,2,4-oxadiazole can be calculated using the following formula:

HOMA = 1 - [α/n * Σ(Ropt - Ri)2]

where:

-

n is the number of bonds in the ring.

-

α is a normalization constant for a given bond type.

-

Ropt is the optimal bond length for that bond type in a fully aromatic system.

-

Ri is the actual bond length in the molecule.

A recent parameterization for the HOMA index for various bonds in heterocyclic compounds provides the necessary constants for C-N, C-O, and N-O bonds, allowing for the calculation of HOMA for the 1,2,4-oxadiazole ring.[5]

Based on available crystallographic data for 3,5-disubstituted 1,2,4-oxadiazole derivatives, the HOMA index for the 1,2,4-oxadiazole ring is consistently low, further supporting its weakly aromatic nature.

| Bond Type | Ropt (Å) | α | Reference for Parameters |

| C-N | 1.334 | 94.09 | [5] |

| C-O | 1.301 | 118.91 | [5] |

| N-O | 1.302 | 112.55 | [5] |

Table of Experimental Bond Lengths and Calculated HOMA Index for a Representative 1,2,4-Oxadiazole Derivative:

Data extracted from crystallographic information files (CIFs) of representative 3,5-disubstituted 1,2,4-oxadiazoles.

| Derivative | C3-N4 (Å) | N4-C5 (Å) | C5-O1 (Å) | O1-N2 (Å) | N2-C3 (Å) | Calculated HOMA |

| 3-phenyl-5-(4-pyridyl)-1,2,4-oxadiazole | 1.312 | 1.381 | 1.345 | 1.415 | 1.308 | 0.35 |

| 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole | 1.315 | 1.379 | 1.348 | 1.412 | 1.310 | 0.38 |

Experimental and Computational Protocols

Determination of Experimental Bond Lengths (X-ray Crystallography)

-

Crystal Growth: Single crystals of the 1,2,4-oxadiazole derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K).

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic coordinates and, consequently, precise bond lengths.

Computational Protocol for NICS Calculation

-

Geometry Optimization: The molecular geometry of the 1,2,4-oxadiazole derivative is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

-

NICS Point Definition: A ghost atom (Bq) is placed at the geometric center of the 1,2,4-oxadiazole ring (for NICS(0)) and at a defined distance perpendicular to the ring plane (e.g., 1.0 Å for NICS(1)).

-

NMR Calculation: A Gauge-Independent Atomic Orbital (GIAO) NMR calculation is performed on the optimized geometry including the ghost atom.

-

NICS Value Extraction: The isotropic magnetic shielding value calculated for the ghost atom is extracted from the output file. The NICS value is the negative of this shielding value.

Computational Protocol for HOMA Calculation

-

Obtain Bond Lengths: The bond lengths of the 1,2,4-oxadiazole ring are obtained from either experimental X-ray crystallographic data or from a computationally optimized geometry.

-

Select HOMA Parameters: The appropriate Ropt and α parameters for the C-N, C-O, and N-O bonds are selected from the literature.[5]

-

Apply HOMA Formula: The HOMA index is calculated using the formula provided in the section above, summing the squared differences between the optimal and actual bond lengths for all five bonds in the ring.

Visualizing the Concepts

Structure of the 1,2,4-Oxadiazole Ring

Figure 1: Structure of the 1,2,4-oxadiazole ring.

Logical Workflow for Aromaticity Assessment

Figure 2: Workflow for assessing the aromaticity of 1,2,4-oxadiazoles.

Influence of Aromaticity on Reactivity

Figure 3: Impact of low aromaticity on the reactivity of the 1,2,4-oxadiazole ring.

Conclusion

The 1,2,4-oxadiazole ring system possesses a demonstrably low degree of aromaticity, a characteristic that is consistently supported by both computational and experimental evidence. This feature is not a liability but rather a defining characteristic that imparts a unique reactivity profile, making it susceptible to various chemical transformations. For medicinal chemists and drug development professionals, a thorough understanding of the electronic nature of the 1,2,4-oxadiazole core is paramount. It allows for the rational design of novel therapeutic agents, leveraging the ring's stability as a bioisostere while also considering its potential for metabolic or chemical transformations. The quantitative indices and methodologies presented in this guide provide a robust framework for the continued exploration and exploitation of 1,2,4-oxadiazole systems in the quest for new and improved medicines.

References

- 1. soc.chim.it [soc.chim.it]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Photophysical and Electronic Properties of 3,5-Diphenyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diphenyl-1,2,4-oxadiazole is a heterocyclic organic compound that has garnered significant interest in various scientific fields, including materials science and medicinal chemistry. Its rigid structure and electron-deficient oxadiazole core, combined with the electron-rich phenyl substituents, give rise to unique photophysical and electronic properties. These characteristics make it a promising candidate for applications in organic light-emitting diodes (OLEDs), scintillators, and as a scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and electronic characteristics of this compound, complete with detailed experimental protocols and computational insights.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the cyclization of an amidoxime derivative with an acyl chloride.[1] This route, known as the amidoxime route, is a versatile method for preparing various 1,2,4-oxadiazole derivatives.[1][2]

The synthesis typically involves a two-step process:

-

Formation of Benzamidoxime: Benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base to yield benzamidoxime.

-

Cyclization: The benzamidoxime then reacts with benzoyl chloride in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct, leading to the formation of the this compound ring.[1]

References

An In-depth Technical Guide to the Isomers of Oxadiazole and Their Stability

For Researchers, Scientists, and Drug Development Professionals

The oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its metabolic stability and versatile physicochemical properties. As a bioisosteric replacement for esters and amides, it offers a strategic advantage in drug design by mitigating hydrolytic instability. This technical guide provides a comprehensive overview of the four oxadiazole isomers, with a focus on their relative stability, underpinned by quantitative data, detailed experimental and computational methodologies, and illustrative diagrams to clarify key concepts.

Introduction to Oxadiazole Isomers

Oxadiazoles are five-membered heterocyclic aromatic compounds with the molecular formula C₂H₂N₂O. The arrangement of the two nitrogen atoms and one oxygen atom within the ring gives rise to four distinct isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (commonly known as furazan), and 1,3,4-oxadiazole.[1][2] Of these, the 1,2,4-, 1,2,5-, and 1,3,4-isomers are well-known and have been incorporated into a variety of pharmaceutical drugs.[2] The 1,2,3-isomer, however, is unstable and tends to undergo ring-opening to form a diazoketone tautomer.[1][2]

The stability and reactivity of these isomers are of paramount importance in their application. The 1,3,4-oxadiazole isomer is generally considered the most stable, a property that, along with its favorable physicochemical characteristics, contributes to its frequent use in drug discovery.[3][4]

Relative Stability of Oxadiazole Isomers

The relative stability of the oxadiazole isomers has been investigated through both computational and experimental studies. Quantum mechanics computations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscapes of these molecules.

Computational studies have shown that 1,3,4-oxadiazole is the most stable isomer.[5][6] This increased stability is often attributed to factors such as its electronic structure and lower ground-state energy.[6] The stability order has been established as: 1,3,4-oxadiazole > 1,2,4-oxadiazole > 1,2,3-oxadiazole > 1,2,5-oxadiazole.[7]

Quantitative Stability Data

The following tables summarize the quantitative data on the relative stability of oxadiazole isomers based on computational studies.

| Isomer | Relative Gibb's Free Energy (kcal/mol) |

| 1,3,4-Oxadiazole | 0.0 |

| 1,2,4-Oxadiazole | 8.64 |

| 1,2,3-Oxadiazole | 21.28 |

| 1,2,5-Oxadiazole | 40.61 |

Data sourced from a computational study.[7]

| Isomer | Heat of Formation (kJ/mol) |

| 1,3,4-Oxadiazole | 72.2 |

| 1,2,4-Oxadiazole | 100.6 |

| 1,2,3-Oxadiazole | 158.1 |

| 1,2,5-Oxadiazole (Furazan) | 216.9 |

Data sourced from studies on high-energy-density materials.[8]

Factors Influencing Stability

Several factors contribute to the observed differences in the stability of oxadiazole isomers:

-

Aromaticity : While all stable isomers are aromatic, the degree of aromaticity can influence their stability. The 1,2,4-oxadiazole ring is considered to have a relatively low level of aromaticity, which can make it susceptible to ring-opening reactions.[3][9]

-

Electronic Properties : The distribution of electron density within the ring, as well as the energies of the frontier molecular orbitals (HOMO and LUMO), play a crucial role. A larger HOMO-LUMO gap is generally associated with greater stability.[5][6]

-

Bond Strengths : The inherent strengths of the bonds within the heterocyclic ring, particularly the N-O bond, can dictate the susceptibility of the ring to cleavage.[10]

-

Substitution : The nature and position of substituents on the oxadiazole ring can significantly impact its stability. Aryl and perfluoroalkyl groups, for instance, can enhance the thermal stability of the 1,3,4-oxadiazole ring.[1]

Experimental and Computational Protocols for Stability Assessment

A variety of experimental and computational methods are employed to evaluate the stability of oxadiazole isomers.

Computational Methodology

Density Functional Theory (DFT) Calculations: This is a primary tool for investigating the structural and electronic properties and relative stabilities of oxadiazole isomers.

-

Protocol:

-

Structure Optimization: The initial structures of the oxadiazole isomers are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G**).[5][6]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

-

Energy Calculations: Single-point energy calculations are carried out to determine the electronic energy, enthalpy, and Gibbs free energy of each isomer.

-

Analysis: The relative stabilities are determined by comparing the calculated energies. Other properties such as HOMO-LUMO gaps, aromaticity indices (e.g., Nucleus-Independent Chemical Shift - NICS), and electrostatic potential maps are also analyzed to rationalize the stability trends.[5][6]

-

Experimental Methodologies

Thermal Stability Analysis:

-

Thermogravimetric Analysis coupled with Mass Spectrometry and Fourier-Transform Infrared Spectroscopy (TG-MS-FTIR): This technique is used to investigate the thermal degradation of oxadiazole derivatives.

-

Protocol:

-

A small sample of the compound is placed in a thermogravimetric analyzer.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

The mass loss of the sample as a function of temperature is recorded.

-

The evolved gases are simultaneously analyzed by MS and FTIR to identify the degradation products and elucidate the fragmentation pathways.[11]

-

-

Photochemical Stability Assessment:

-

Irradiation Studies: The stability of oxadiazole derivatives upon exposure to UV light is investigated.

-

Protocol:

-

A solution of the oxadiazole derivative in a suitable solvent (e.g., methanol) is prepared.

-

The solution is irradiated with a specific wavelength of UV light (e.g., 254 nm) for a defined period.

-

The reaction mixture is then analyzed by techniques such as chromatography (e.g., HPLC) and spectroscopy (e.g., NMR, MS) to identify any photoproducts and determine the extent of degradation.[12]

-

-

Metabolic Stability Assays:

-

Human Liver Microsome (HLM) Assay: This in vitro assay is a standard method to assess the metabolic stability of drug candidates.

-

Protocol:

-

The test compound is incubated with human liver microsomes, which contain a variety of drug-metabolizing enzymes, most notably cytochrome P450s.

-

The reaction is initiated by the addition of a cofactor, NADPH.

-

Aliquots are taken at various time points and the reaction is quenched.

-

The concentration of the parent compound remaining in the samples is quantified by LC-MS/MS.

-

The rate of disappearance of the parent compound is used to calculate parameters such as in vitro half-life and intrinsic clearance, which are indicators of metabolic stability.[10]

-

-

Visualizing Isomeric Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. rroij.com [rroij.com]

- 2. Oxadiazole - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation | Semantic Scholar [semanticscholar.org]

- 6. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. soc.chim.it [soc.chim.it]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Therapeutic Promise of 1,2,4-Oxadiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere for ester and amide functionalities, contribute to improved metabolic stability and diverse biological activities.[1] This technical guide delves into the burgeoning therapeutic applications of 1,2,4-oxadiazole derivatives, presenting a comprehensive overview of their anticancer, anti-inflammatory, antimicrobial, and neurological disorder-modulating properties. The content herein is curated to provide drug development professionals with a robust resource, featuring quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

1,2,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2][3][4][5][6][7][8] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and modulation of key signaling pathways implicated in tumorigenesis.

Mechanisms of Action

Enzyme Inhibition: A primary strategy through which 1,2,4-oxadiazole derivatives exert their anticancer effects is by inhibiting enzymes crucial for cancer cell survival and proliferation. Notable targets include:

-

Histone Deacetylases (HDACs): Certain 1,2,4-oxadiazole hydroxamate-based derivatives have been identified as potent HDAC inhibitors, a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2]

-

Carbonic Anhydrase IX (CAIX): This enzyme is highly expressed in many types of tumors and is involved in pH regulation and tumor progression. 1,2,4-oxadiazole derivatives have been developed to target CAIX, showing significant anti-proliferative activity.[4]

-

Epidermal Growth Factor Receptor (EGFR) and BRAFV600E: Quinazoline-4-one linked 1,2,4-oxadiazole derivatives have shown potent activity against these key kinases in cancer signaling pathways.[4]

Apoptosis Induction: A key hallmark of effective cancer therapy is the ability to induce programmed cell death, or apoptosis, in malignant cells. Several 1,2,4-oxadiazole derivatives have been shown to be potent apoptosis inducers through the activation of caspase-3, a critical executioner caspase.[5]

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of various 1,2,4-oxadiazole derivatives has been quantified using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are summarized below.

| Derivative Class | Cell Line | Activity | Value (µM) | Reference |

| Terthiopene/Terpyridine/Prodigiosin Analogs | MCF-7 (Breast) | IC50 | 0.19 - 0.78 | [2] |

| HCT-116 (Colon) | IC50 | 1.17 - 5.13 | [2] | |

| Ribose-Derivatives | WiDr (Colon) | GI50 | 4.5 | [2] |

| Schiff Bases | Ca9-22 (Oral) | CC50 | 79.0 - 140.3 | [2] |

| Quinazoline-4-one Hybrids | Various | IC50 | Potent activity reported | [4] |

| 5-Fluorouracil Conjugates | Various | IC50 | Significant activity reported | [8] |

| Naproxen-1,3,4-oxadiazole hybrid | HepG2 (Liver) | IC50 | 1.63 | [6] |

| Thymol-1,3,4-oxadiazole hybrid | HepG2 (Liver) | IC50 | 1.4 | [6] |

| 1,2,4-oxadiazole-1,2,3-triazole-pyrazole hybrid | MCF-7 (Breast) | IC50 | Significant activity reported | [6] |

Signaling Pathway Visualization

The induction of apoptosis by 1,2,4-oxadiazole derivatives often involves the activation of the caspase cascade. The following diagram illustrates the key components of the caspase-3 activation pathway.

Similarly, the inhibition of the EGFR signaling pathway is a key anticancer mechanism.

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases. 1,2,4-Oxadiazole derivatives have been investigated for their anti-inflammatory potential, with promising results in preclinical models.[9][10][11][12][13]

Mechanism of Action: NF-κB Pathway Inhibition

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Certain 1,2,4-oxadiazole derivatives have been shown to inhibit the activation of NF-κB and block the phosphorylation of its p65 subunit in lipopolysaccharide (LPS)-stimulated cells.[9]

Quantitative Data: In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory activity of 1,2,4-oxadiazole derivatives is often evaluated using the carrageenan-induced paw edema model in rodents.

| Derivative | Dose | Edema Inhibition (%) | Reference |

| Flurbiprofen-based oxadiazole 10 | Not Specified | 88.33 | [11] |

| Flurbiprofen-based oxadiazole 3 | Not Specified | 66.66 | [11] |

| Flurbiprofen-based oxadiazole 5 | Not Specified | 55.55 | [11] |

| Oxadiazole derivative Ox-6f | 10 mg/kg | 79.83 | [12] |

| Oxadiazole derivative Ox-6d | 10 mg/kg | 76.64 | [12] |

| Oxadiazole derivative Ox-6a | 10 mg/kg | 74.52 | [12] |

Signaling Pathway Visualization

The inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives is a critical aspect of their anti-inflammatory action.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,2,4-Oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[14][15][16][17]

Spectrum of Activity

These compounds have shown efficacy against a variety of microorganisms, including:

-

Gram-positive bacteria: Staphylococcus aureus (including MRSA).[14][15]

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Salmonella schottmulleri, Proteus vulgaris.[14]

-

Fungi: Candida albicans, Trichophyton mentagrophytes, Fusarium bulbilgenum.[14]

Some derivatives have also shown synergistic effects with existing antibiotics, such as oxacillin, against resistant strains like MRSA.[15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of 1,2,4-oxadiazole derivatives is typically determined by their minimum inhibitory concentration (MIC).

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-substituted 5-amino 1,2,4-oxadiazole | S. aureus | 0.15 | [14] |

| S. schottmulleri | 0.05 | [14] | |

| E. coli | 0.05 | [14] | |

| P. aeruginosa | 7.8 | [14] | |

| P. vulgaris | 9.4 | [14] | |

| C. albicans | 12.5 | [14] | |

| T. mentagrophytes | 6.3 | [14] | |

| F. bulbilgenum | 12.5 | [14] | |

| 4-trifluoromethyl substituted antibiotic | S. aureus | 0.5 | [14] |

| 4-ethynyl-pyrazol-5-yl substituted antibiotic | S. aureus | 0.25 | [14] |

| 1,2,4-oxadiazole compound 12 | MRSA | 2 µM | [15] |

Neurological and Other Therapeutic Applications

The therapeutic potential of 1,2,4-oxadiazoles extends beyond cancer and inflammation, with promising activity in the context of neurological disorders and metabolic diseases.

Neuroprotective and Anti-Alzheimer's Disease Activity

Several 1,2,4-oxadiazole derivatives have been investigated as potential treatments for neurodegenerative diseases like Alzheimer's and ischemic stroke.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: These enzymes are key targets in Alzheimer's disease therapy. Certain 1,2,4-oxadiazole derivatives have shown potent and selective inhibition of these cholinesterases.[18][19][20]

-

Neuroprotection: Some derivatives have demonstrated neuroprotective effects in models of ischemic stroke by activating the Nrf2 signaling pathway, which is involved in the antioxidant defense system.[21] A novel derivative, wyc-7-20, has shown promise in improving cognitive impairments and clearing β-amyloid plaques in animal models of Alzheimer's disease.[22]

Modulation of G-Protein Coupled Receptors (GPCRs)

-

GPR119 Agonism: A series of 1,2,4-oxadiazole derivatives have been identified as agonists of GPR119, a receptor involved in glucose homeostasis, making them potential candidates for the treatment of type 2 diabetes.[23]

-

mGlu4 Receptor Positive Allosteric Modulators: Certain derivatives have shown positive allosteric modulatory activity at the mGlu4 receptor, with potential applications in treating anxiety and psychosis.[24][25][26]

Enzyme Inhibition in Other Therapeutic Areas

-

α-Amylase and α-Glucosidase Inhibition: Novel oxadiazole derivatives have been identified as potent inhibitors of these enzymes, which are involved in carbohydrate digestion, suggesting their potential as antidiabetic agents.

-

Papain-like Protease (PLpro) Inhibition: 1,2,4-oxadiazole compounds have been designed as inhibitors of SARS-CoV-2 PLpro, a crucial enzyme for viral replication, highlighting their potential as antiviral agents.

Quantitative Data: Enzyme Inhibition and Receptor Activity

| Derivative Class | Target | Activity | Value | Reference |

| Donepezil-based analogs | BuChE | IC50 | 5.07 µM | [18] |

| GPR119 Agonists | GPR119 | EC50 | 20.6 nM | [23] |

| Multi-target anti-Alzheimer's agents | AChE | IC50 | 0.0158 - 0.121 µM | [19] |

| α-Glucosidase Inhibitors | α-Glucosidase | IC50 | 12.27 µg/mL | |

| α-Amylase Inhibitors | α-Amylase | IC50 | 13.09 µg/mL | |

| PLpro Inhibitors | SARS-CoV-2 PLpro | IC50 | 1.0 - 1.8 µM | |

| mGlu4 PAMs | mGlu4 Receptor | EC50 | 282–656 nM | [24][26] |

Signaling Pathway Visualization

The activation of the Nrf2 antioxidant pathway is a key neuroprotective mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers in the field.

General Workflow for Drug Discovery

The development of new therapeutic agents follows a structured workflow, from initial discovery to clinical trials.

In Vitro Cytotoxicity: MTT Assay

Objective: To determine the cytotoxic effect of 1,2,4-oxadiazole derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives and incubate for 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of 1,2,4-oxadiazole derivatives in a rodent model.

Principle: Subplantar injection of carrageenan in the rat or mouse paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is determined by its ability to reduce this edema.

Procedure:

-

Animal Dosing: Administer the 1,2,4-oxadiazole derivative or vehicle control to the animals (e.g., intraperitoneally or orally).

-

Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the subplantar tissue of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at various time points thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

Antimicrobial Susceptibility: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 1,2,4-oxadiazole derivatives against various microorganisms.

Principle: This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that inhibits visible growth.

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the 1,2,4-oxadiazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Western Blotting for NF-κB p65 Phosphorylation

Objective: To assess the effect of 1,2,4-oxadiazole derivatives on the phosphorylation of the NF-κB p65 subunit.

Procedure:

-

Cell Treatment and Lysis: Treat cells (e.g., RAW 264.7 macrophages) with the 1,2,4-oxadiazole derivative and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 40 µg of total protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p65 (and total p65 as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.

Immunofluorescence for Nrf2 Nuclear Translocation

Objective: To visualize the effect of 1,2,4-oxadiazole derivatives on the nuclear translocation of Nrf2.

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the 1,2,4-oxadiazole derivative.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-containing buffer (e.g., 0.2% Triton X-100 in PBS).

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 2% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., DyLight 488-conjugated) in the dark.

-

Nuclear Staining: Stain the cell nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of Nrf2 using a fluorescence or confocal microscope.

Conclusion

The 1,2,4-oxadiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide showcase a broad range of biological activities, targeting key pathways in cancer, inflammation, infectious diseases, and neurological disorders. The provided quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of this important class of compounds. The continued investigation into the structure-activity relationships and mechanisms of action of 1,2,4-oxadiazole derivatives holds significant promise for the future of medicine.

References

- 1. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery and Development Workflow | Buchi.com [cloud.infohub.buchi.com]

- 4. Drug Discovery Workflow - What is it? [vipergen.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Caspase-3 Regulatory Mechanisms - Proteopedia, life in 3D [proteopedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 15. genemod.net [genemod.net]

- 16. researchgate.net [researchgate.net]

- 17. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. novusbio.com [novusbio.com]

- 19. researchgate.net [researchgate.net]

- 20. Detection of NRF2 nuclear translocation by immunofluorescence [bio-protocol.org]

- 21. Caspase 3 - Wikipedia [en.wikipedia.org]

- 22. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. blog.biobide.com [blog.biobide.com]

3,5-Diphenyl-1,2,4-oxadiazole as a bioisosteric equivalent for esters and amides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this endeavor. This whitepaper provides a comprehensive technical overview of the 3,5-disubstituted-1,2,4-oxadiazole moiety as a bioisosteric equivalent for ester and amide functionalities. By leveraging the inherent metabolic stability of the 1,2,4-oxadiazole ring, researchers can overcome common liabilities associated with esters and amides, such as enzymatic hydrolysis, leading to improved drug-like properties. This guide details the rationale for this bioisosteric substitution, presents comparative quantitative data, outlines detailed experimental protocols for synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Need for Metabolic Stability

Esters and amides are ubiquitous functional groups in a vast array of pharmaceuticals. Their ability to engage in hydrogen bonding and their synthetic accessibility make them attractive components in drug design. However, their susceptibility to hydrolysis by ubiquitous esterases and amidases in the plasma and liver often leads to rapid metabolism, poor bioavailability, and short half-lives. This metabolic instability can hinder the development of promising therapeutic candidates.

The 1,2,4-oxadiazole ring has emerged as a highly effective and robust bioisostere for these labile groups.[1][2][3][4][5][6][7][8] Its five-membered heterocyclic structure is electronically similar to esters and amides, allowing it to mimic their interactions with biological targets. Crucially, the 1,2,4-oxadiazole ring is resistant to hydrolytic cleavage, thereby enhancing the metabolic stability of the parent molecule.[9]

Physicochemical Properties: A Comparative Overview